REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][C:9]=2[N+:16]([O-])=O)[CH2:4][CH2:3]1.C(O)(=O)C.[H][H].NC1C=C(CO)C=CC=1N1CCC(C)CC1.[C:41]([C:43]1[O:47][C:46]([C:48](Cl)=[O:49])=[CH:45][CH:44]=1)#[N:42].N1CCOCC1>[Pd].C(Cl)Cl.C(OCC)(=O)C.CO>[OH:15][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([N:5]2[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]2)=[C:9]([NH:16][C:48]([C:46]2[O:47][C:43]([C:41]#[N:42])=[CH:44][CH:45]=2)=[O:49])[CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1N1CCC(CC1)C)CO
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(O1)C(=O)Cl
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
CC1CCN(CC1)C1=C(C=C(C=C1)CO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting [3-amino-4-(4-methyl-piperidin-1-yl)-phenyl]-methanol was used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated onto celite
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC(=C(C1)NC(=O)C=1OC(=CC1)C#N)N1CCC(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |